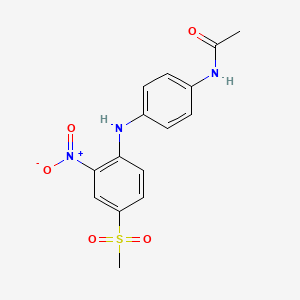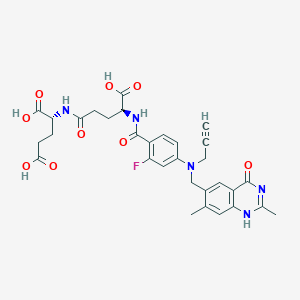
塩化セチルピリジニウム
概要
説明
塩化セチルピリジニウムは、消毒剤および殺菌剤として広く使用されている広域スペクトル抗菌化合物です。これは、細菌、酵母、ウイルスなど、さまざまな微生物に対して効果があります。 この化合物は、手術前の皮膚消毒、傷の洗浄、歯垢の予防、口腔カンジダ症の治療、尿道カテーテルの閉塞防止に一般的に使用されます .
科学的研究の応用
Chlorhexidine hydrochloride has numerous scientific research applications across various fields:
Chemistry: Used as a disinfectant and antiseptic in laboratory settings.
Biology: Employed in microbiological studies to control microbial contamination.
Medicine: Widely used in healthcare for skin disinfection, wound cleaning, and dental care.
Industry: Utilized in the formulation of disinfectants, cosmetics, and pharmaceutical products.
作用機序
塩化セチルピリジニウムは、複数のメカニズムを通じて抗菌効果を発揮します。
細胞膜の破壊: 正電荷を帯びた塩化セチルピリジニウム分子は、微生物細胞表面の負電荷を帯びたリン酸基と相互作用し、細胞膜を破壊し、細胞内成分の漏出を引き起こします.
タンパク質の変性: 塩化セチルピリジニウムは、タンパク質の変性を引き起こし、微生物の酵素やその他の必須タンパク質の不活性化につながります.
類似の化合物との比較
塩化セチルピリジニウムは、その広域スペクトル抗菌活性と迅速な殺菌速度により、他の類似の化合物と比較してユニークです。類似の化合物には、次のようなものがあります。
ポビドンヨード: 幅広い微生物に対して効果的ですが、塩化セチルピリジニウムと比較して殺菌速度が遅いです.
塩化セチルピリジニウムは、静菌作用と殺菌作用の両方のメカニズムを兼ね備えているため、さまざまな用途で非常に効果的です .
生化学分析
Biochemical Properties
Chlorhexidine hydrochloride is a cationic bis-guanide, consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . It carries activity against a broad range of pathogens including bacteria, yeasts, and viruses . The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces .
Cellular Effects
Chlorhexidine hydrochloride disrupts the cell membrane, causing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . It has been shown to have cytotoxic effects on cells, damaging cells like fibroblasts, which aid in the healing process .
Molecular Mechanism
The mechanism of action of chlorhexidine hydrochloride involves rapid attraction to the bacterial cell, absorption to phosphate compounds on the bacterial surface, overcoming the cell wall exclusion mechanisms, attraction towards the cytoplasmic membrane, leakage of low molecular weight cytoplasmic components, and precipitation of the cytoplasm by the formation of complexes with phosphated moieties .
Temporal Effects in Laboratory Settings
Research on the effectiveness of chlorhexidine hydrochloride in reducing bacterial burden has primarily been conducted in laboratory settings . It has been shown that the bactericidal effect of chlorhexidine hydrochloride is dose-dependent .
Dosage Effects in Animal Models
In animal models, chlorhexidine hydrochloride has been shown to have a low potential for systemic or dermal toxicity . High doses can cause adverse effects such as gastric distress, nausea, and intoxication .
Metabolic Pathways
As chlorhexidine hydrochloride is very poorly absorbed in the gastrointestinal tract, it is unlikely to undergo metabolic conversion to any significant extent .
Transport and Distribution
Chlorhexidine hydrochloride is known to bind to proteins present in human tissues such as skin and mucous membranes . This binding allows for limited systemic or bodily absorption .
Subcellular Localization
Due to its cationic nature, chlorhexidine hydrochloride binds strongly to skin and mucosa, thereby localizing it to these areas . It is therefore poorly absorbed after oral or topical application .
準備方法
合成経路および反応条件
塩化セチルピリジニウムは、ヘキサメチレンジシアノグアニジンとクロロアニリン塩酸塩を原料とし、グリコールエーテルまたはノルマルブタノールを溶媒として、加熱還流反応により合成できます . 反応は165°Cで3時間行われ、高収率で高純度の塩化セチルピリジニウムが生成されます .
工業生産方法
塩化セチルピリジニウムの工業生産は、同様の合成経路に従い、大規模生産向けにプロセスが最適化されています。グリコールエーテルまたはノルマルブタノールを溶媒として使用することにより、他の溶媒に関連する毒性副作用と環境汚染が軽減されます。 触媒を使用しないことで、後処理プロセスが簡素化され、生産コストが抑えられます .
化学反応の分析
反応の種類
塩化セチルピリジニウムは、次のようなさまざまな化学反応を起こします。
酸化: 塩化セチルピリジニウムは、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。
還元: この化合物は還元される可能性がありますが、この反応はそれほど一般的ではありません。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって塩化セチルピリジニウム酸化物が生成される可能性があり、置換反応によってさまざまな塩化セチルピリジニウム誘導体が生成される可能性があります .
科学研究アプリケーション
塩化セチルピリジニウムは、さまざまな分野で数多くの科学研究アプリケーションを持っています。
類似化合物との比較
Chlorhexidine hydrochloride is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and rapid kill rate. Some similar compounds include:
Povidone-iodine: Effective against a wide range of microorganisms but has a slower kill rate compared to chlorhexidine.
Hydrogen peroxide: A strong oxidizing agent with antimicrobial properties but can be less effective in the presence of organic matter.
Ethanol: Commonly used as a disinfectant but has a narrower spectrum of activity compared to chlorhexidine.
Chlorhexidine hydrochloride stands out due to its dual bacteriostatic and bactericidal mechanisms, making it highly effective in various applications .
特性
Key on ui mechanism of action |
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |
|---|---|
CAS番号 |
3697-42-5 |
分子式 |
C22H31Cl3N10 |
分子量 |
541.9 g/mol |
IUPAC名 |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrochloride |
InChI |
InChI=1S/C22H30Cl2N10.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1H |
InChIキー |
AVRXPIQGQAHQTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |
異性体SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl |
正規SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
外観 |
Solid powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
Key on ui other cas no. |
3697-42-5 |
物理的記述 |
Crystals from methanol; [HSDB] |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
純度 |
98% |
賞味期限 |
>3 years if stored properly |
溶解性 |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)










